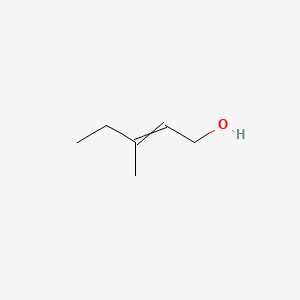

2-Penten-1-ol, 3-methyl-, (Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Penten-1-ol, 3-methyl-, (Z)- is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Penten-1-ol, 3-methyl-, (Z)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Penten-1-ol, 3-methyl-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Penten-1-ol, 3-methyl-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of 2-Penten-1-ol, 3-methyl-, (Z)- can be achieved through various methods, including:

- Trimerization of Ethylene : This process involves the reaction of ethylene under specific conditions to yield 3-methyl-2-pentene, which can subsequently be converted into 2-Penten-1-ol, 3-methyl-, (Z)- through hydration reactions .

- Ozonolysis Reactions : The compound can also be generated through ozonolysis of unsaturated alcohols, which allows for the introduction of functional groups necessary for further chemical transformations .

Organic Synthesis

2-Penten-1-ol, 3-methyl-, (Z)- serves as an important building block in organic synthesis. It is utilized in the production of various chemical intermediates and fine chemicals. For instance, it can be transformed into more complex molecules through reactions such as:

- Esterification : Reacting with acids to form esters that are valuable in industrial applications.

- Alkylation Reactions : Serving as an alkylating agent for the synthesis of more complex organic compounds.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is used in the fragrance industry. It contributes to the formulation of perfumes and flavorings, providing fruity and floral notes that enhance product appeal.

Pharmaceutical Applications

Research indicates that derivatives of 2-Penten-1-ol, 3-methyl-, (Z)- may have potential therapeutic applications. It can act as an intermediate in the synthesis of biologically active compounds, including potential anti-inflammatory and antimicrobial agents .

Case Study 1: Kinetic Studies with Ozone

A study conducted on the kinetic reactions of 2-Penten-1-ol, 3-methyl-, (Z)- with ozone provided insights into its reactivity under atmospheric conditions. The reaction kinetics were characterized using gas chromatography and showed significant decay rates, indicating its potential role in atmospheric chemistry .

Case Study 2: Chlorine Atom Reactions

Research on the interactions between chlorine atoms and 2-Penten-1-ol demonstrated its reactivity profile in gas-phase reactions. The average rate constant for these reactions was determined to be approximately (2.99±0.53)×10−10 cm³/molecule/s, highlighting its significance in environmental chemistry and potential implications for air quality studies .

Propiedades

Fórmula molecular |

C6H12O |

|---|---|

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3 |

Clave InChI |

QFXSWGXWZXSGLC-UHFFFAOYSA-N |

SMILES canónico |

CCC(=CCO)C |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.